D-Alanyl-L-phenylalanine

Capillary electrophoresis Chiral separation Enantiomer resolution

Chiral dipeptide separations demand robust system suitability benchmarks that single-enantiomer standards cannot provide. This racemic Ala-Phe dipeptide (CAS 59905-28-1) directly resolves that gap. • Validated pH-dependent enantiomer migration order reversal (pH 2.5→3.5) for CE method robustness testing • Quantified β-cyclodextrin binding constants (42-66 M⁻¹ cationic; 4-41 M⁻¹ zwitterionic) • Established PepT1 substrate (0.9-2.6 mmol/L affinity) for intestinal transport assays Supplied as white crystalline powder with CoA; stable at 2-8°C.

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
CAS No. 59905-28-1
Cat. No. B7788306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Alanyl-L-phenylalanine
CAS59905-28-1
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
InChIInChI=1S/C12H16N2O3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)
InChIKeyOMNVYXHOSHNURL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-DL-Alanyl-DL-3-phenylalanine: Specifications & Physicochemical Profile


N-DL-Alanyl-DL-3-phenylalanine (CAS 59905-28-1, synonym DL-alanyl-DL-phenylalanine, CAS 1999-45-7), a synthetic dipeptide composed of racemic alanine and phenylalanine residues linked via a peptide bond, has the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol [1]. Its calculated cLogP is 0.15, with a topological polar surface area (TPSA) of 92.42 Ų [2]. This compound contains two chiral centers and exists as a mixture of stereoisomers, requiring storage at 2–8°C to maintain stability [1]. It is a white crystalline powder soluble in water under standard laboratory conditions [3].

N-DL-Alanyl-DL-3-phenylalanine: Why Generic Substitution Fails


Substitution with other Ala-Phe dipeptide analogs (e.g., L-Ala-L-Phe, D-Ala-D-Phe, Gly-Phe, or β-Ala-Phe) is not analytically equivalent due to the compound's racemic nature. This composition introduces critical differences in enantiomer migration order and chiral recognition during separation science applications [1]. Furthermore, structural analogs such as Ala-phenylglycine (Ala-Phg), Ala-homoPhe, Ala-β-Phe, and Gly-Phe exhibit distinct complexation behaviors with cyclodextrin-based chiral selectors, demonstrating that peptide backbone and side-chain modifications significantly alter separation parameters [1][2]. Even closely related dipeptides like Leu-Phe differ in their binding affinity to β-cyclodextrin, underscoring that results obtained with one dipeptide cannot be reliably extrapolated to another without experimental validation [3].

N-DL-Alanyl-DL-3-phenylalanine: Comparative Evidence


Enantioseparation vs. Structural Analogs

Under standardized capillary electrophoresis conditions at pH 2.5 in fused-silica capillaries, all analyte enantiomers across the six tested dipeptides—Ala-Phe (the target compound class), Ala-Phg, Ala-homoPhe, Ala-β-Phe, Gly-Phe, and β-Ala-Phe—could be separated under at least one experimental condition [1][2]. However, the enantiomer migration order for Ala-Phe depended on the cyclodextrin cavity size and substituent type, a behavior that was also observed for other dipeptides but with distinct pH-dependent reversal patterns [1]. Notably, at pH 2.5, the enantiomer migration order of Ala-Phe was determined by stereoselective complexation by β-cyclodextrin, whereas at pH 3.5 opposite chiral recognition resulted in reversed migration order—a phenomenon also observed for Ala-β-Phe but not for Ala-homoPhe, whose reversal was based on apparent mobility of the diastereomeric complexes rather than altered chiral recognition [1]. In the presence of negatively charged cyclodextrin derivatives, all six dipeptide enantiomers could be separated at pH 2.5, with β-cyclodextrin derivatives proving to be more effective chiral selectors than α- or γ-cyclodextrin derivatives [2].

Capillary electrophoresis Chiral separation Enantiomer resolution Cyclodextrin selectors Analytical method development

β-Cyclodextrin Binding Affinity Comparison

The binding constants of Ala-Phe and Leu-Phe stereoisomers with β-cyclodextrin were estimated in both fully protonated (cationic) and zwitterionic forms via capillary electrophoresis with varying β-cyclodextrin concentrations [1]. For the four Ala-Phe stereoisomers, binding constants (K) ranged from 42–66 M⁻¹ for the cationic form and 4–41 M⁻¹ for the zwitterionic form. In comparison, the four Leu-Phe stereoisomers exhibited K values of 43–94 M⁻¹ for the cationic form and 1–28 M⁻¹ for the zwitterionic form [1]. These data indicate that Leu-Phe generally forms stronger inclusion complexes with β-cyclodextrin than Ala-Phe, particularly in the zwitterionic state, where Ala-Phe shows up to 41 M⁻¹ binding affinity compared to only up to 28 M⁻¹ for Leu-Phe, demonstrating an inverse relationship depending on the protonation state [1].

Host-guest chemistry β-Cyclodextrin inclusion complexes Binding constant determination Stereoisomer discrimination Capillary electrophoresis

PepT1 Substrate Recognition

D-[³H]-phenylalanyl-L-alanine, a stereoisomer of the Ala-Phe dipeptide family to which N-DL-alanyl-DL-3-phenylalanine belongs, has been validated as a functional substrate for the H⁺/peptide cotransporter (PepT1-type) in eel intestinal brush-border membrane vesicles (BBMVs) [1]. The transport system displayed saturable kinetics involving a single carrier mechanism with apparent substrate affinities (Kₘ or similar affinity parameter) ranging from 0.9–2.6 mmol L⁻¹ depending on the specific peptide substrate [1]. This places the Phe-Ala dipeptide within the 'low-affinity' transport classification shared with mammalian intestinal PepT1-type transporters [1]. In metabolism studies, the native dipeptide phenylalanylalanine was extensively decomposed in rat intestinal mucosa, rat hepatic microsomes, and human hepatocytes, whereas its thiourea analog remained unchanged, highlighting the inherent metabolic lability of the natural peptide bond [2].

Peptide transporter PepT1 H⁺/peptide cotransport Intestinal absorption Brush-border membrane vesicles Substrate affinity kinetics

TAS2R Activation Profile

In a comprehensive screening of all 25 human bitter taste receptors (TAS2Rs) expressed in cell lines, L-phenylalanine-containing dipeptides (the L-stereoisomer counterpart to the racemic DL-mixture) were found to activate TAS2R1, TAS2R4, and TAS2R39 or subsets thereof [1]. In contrast, dipeptides containing L-tryptophan activated the same three TAS2Rs, while Leu-Leu-Leu specifically activated TAS2R4 alone [1]. The data demonstrate that bitterness perception is not mediated by a single, specifically tuned receptor but rather by a complex, overlapping pattern of TAS2R activation that varies with the constituent amino acids [1]. Although this study employed L-stereoisomer peptides rather than the racemic DL mixture represented by CAS 59905-28-1, the receptor activation profile establishes a baseline for understanding how amino acid composition influences TAS2R engagement within the dipeptide class.

Bitter taste receptor TAS2R Flavor chemistry Dipeptide taste modulation GPCR screening

N-DL-Alanyl-DL-3-phenylalanine: Research & Industrial Applications


Chiral Purity Method Development

This compound is ideally suited as a reference standard for developing and validating capillary electrophoresis methods for chiral dipeptide analysis. The documented enantiomer separation at pH 2.5, 3.5, and 5.3 using both neutral and negatively charged cyclodextrins [1][2] provides a validated experimental framework for method optimization. The distinct pH-dependent enantiomer migration order reversal for Ala-Phe—where opposite chiral recognition occurs when pH increases from 2.5 to 3.5 [1]—offers a built-in system suitability check for analytical method robustness testing.

β-Cyclodextrin Inclusion Complex Studies

N-DL-Alanyl-DL-3-phenylalanine serves as a well-characterized guest molecule for investigating β-cyclodextrin inclusion complex formation, with quantified binding constants ranging from 42–66 M⁻¹ for cationic forms and 4–41 M⁻¹ for zwitterionic forms [3]. Its weaker complexation in the zwitterionic state relative to cationic form, combined with its intermediate binding strength compared to Leu-Phe analogs [3], makes it a valuable comparative reference for studying how peptide side-chain hydrophobicity modulates host-guest interactions in aqueous buffer systems.

PepT1 Substrate Screening & Transport Kinetics

Given that Phe-Ala stereoisomers of this dipeptide class are validated substrates for the H⁺/peptide cotransporter with apparent substrate affinities in the 0.9–2.6 mmol L⁻¹ range [4], N-DL-Alanyl-DL-3-phenylalanine is applicable as a reference compound in PepT1-mediated intestinal absorption studies. Its millimolar-range affinity establishes it as a low-affinity transport benchmark, useful for comparative evaluation of higher-affinity peptide substrates or for investigating transporter-substrate interactions in brush-border membrane vesicle assays [4].

Taste Receptor GPCR Ligand Screening

The established activation profile of L-phenylalanine-containing dipeptides at TAS2R1, TAS2R4, and TAS2R39 bitter taste receptors [5] positions N-DL-Alanyl-DL-3-phenylalanine as a relevant tool compound for taste receptor pharmacology studies. Its defined receptor activation pattern enables its use as a reference ligand in TAS2R screening campaigns, particularly for comparative structure-activity relationship studies evaluating how D- vs. L-stereochemistry or amino acid substitutions alter bitter receptor engagement profiles.

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